Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-3-19-11(17)7-5-14-10-8(12(18)20-4-2)6-15-16(10)9(7)13/h5-6H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFDIPGZEWOPDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)C(=O)OCC)N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001177947 | |
| Record name | 3,6-Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729270 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
43024-67-5 | |
| Record name | 3,6-Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43024-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Ethyl 3-Aminopyrazole-4-Carboxylate with Ethyl Ethoxymethylenecyanoacetate
A plausible route involves the cyclocondensation of ethyl 3-aminopyrazole-4-carboxylate with ethyl ethoxymethylenecyanoacetate . This reaction aligns with the structural motifs observed in the target compound:
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Mechanism :
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Reaction Conditions :
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Solvent : Ethanol or another polar aprotic solvent.
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Temperature : Reflux (≈78°C for ethanol).
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Catalyst : Acidic or basic conditions to facilitate cyclization.
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Post-Reaction Processing :
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Acidification to precipitate the product.
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Purification via recrystallization or column chromatography.
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Sequential Esterification and Cyclization
An alternative approach involves synthesizing the pyrazolo[1,5-a]pyrimidine core first, followed by esterification:
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Core Formation :
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Condensation of 3-aminopyrazole with a β-dicarbonyl compound (e.g., malonate ester) under acidic conditions.
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Example:
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Amino Group Introduction :
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Nitration at position 7 followed by reduction to the amine.
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Reagents: HNO₃/H₂SO₄ for nitration; H₂/Pd-C for reduction.
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Esterification :
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If the core lacks ester groups, treat with ethanol and a dehydrating agent (e.g., H₂SO₄) to introduce ethyl esters.
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Computational Insights into Reaction Feasibility
Quantum mechanical (QM) calculations from the provided data offer indirect support for the proposed routes:
| Computational Parameter | Value | Implication for Synthesis |
|---|---|---|
| Forcefield Optimization | B3LYP/6-31G* | Validates geometry of intermediates |
| Charge Derivation | Merz-Singh-Kollman | Guides solubility and reactivity |
| Hessian-Based Force Constants | DFT-calculated | Predicts stability of transition states |
These data suggest that the target compound’s optimized geometry and charge distribution favor reactions in polar solvents, with nucleophilic attack at the pyrimidine ring’s electrophilic positions.
Industrial-Scale Considerations
While laboratory-scale synthesis is feasible via the above routes, industrial production requires:
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Continuous Flow Reactors : To enhance heat transfer and reaction uniformity.
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Catalyst Recycling : Acidic ion-exchange resins for esterification steps.
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Waste Minimization : Solvent recovery systems and atom-economical protocols.
Challenges and Optimization Opportunities
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Regioselectivity : Ensuring amino and ester groups occupy the correct positions requires precise control of reaction conditions.
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Yield Improvement : Screening catalysts (e.g., Lewis acids like ZnCl₂) to accelerate cyclization.
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Green Chemistry : Replacing ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether).
Chemical Reactions Analysis
Types of Reactions
Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate undergoes various chemical reactions, including:
Condensation Reactions: The initial synthesis involves a condensation reaction between ethyl 3-aminopyrazole-4-carboxylate and ethyl ethoxymethylenecyanoacetate.
Cyclization Reactions: The compound can undergo cyclization to form different pyrazolopyrimidine derivatives.
Recyclization Reactions: In basic medium, the compound can be converted to 6-carbamoyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Common Reagents and Conditions
Conditions: Reflux in ethanol for 18-20 hours, followed by acidification with dilute hydrochloric acid.
Major Products
6-Carbamoyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Formed through recyclization in basic medium.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate serves as a valuable scaffold for the development of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity against various diseases. The compound's potential as a drug candidate is linked to its interactions with specific biological targets, including enzymes and receptors involved in critical pathways such as inflammation and cancer progression.
2. Biological Studies
Research has indicated that this compound exhibits significant interactions with various biological targets. Studies focus on its potential effects on enzyme inhibition and receptor modulation, which are essential for understanding its therapeutic applications. The compound's unique pyrazolo-pyrimidine structure may contribute to its efficacy in modulating biological activities relevant to disease states .
3. Chemical Synthesis
this compound is also utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—including condensation and cyclization—makes it a versatile building block in organic synthesis.
Mechanism of Action
The mechanism of action of diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity . The exact pathways and molecular targets involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Allopurinol: A medication used to treat gout and certain types of kidney stones.
7-Aryl aminopyrazolo[1,5-a]pyrimidine derivatives: These compounds have been studied for their antimalarial activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from other derivatives in the same family .
Biological Activity
Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate (CAS No. 43024-67-5) is a heterocyclic compound with a molecular formula of C12H14N4O4. It has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4O4 |
| Molecular Weight | 278.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 43024-67-5 |
Synthesis
The synthesis of this compound typically involves the condensation of ethyl 3-aminopyrazole-4-carboxylate with ethyl ethoxymethylenecyanoacetate. The reaction conditions generally include refluxing in ethanol for 18-20 hours followed by acidification.
While specific mechanisms of action for this compound are not extensively documented, compounds in the pyrazolo[1,5-a]pyrimidine class have been shown to interact with various biological targets such as enzymes and receptors. These interactions suggest potential roles in modulating biological pathways associated with inflammation and cancer.
Pharmacological Studies
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities including:
- Anticancer Activity : Some studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit tumor growth in various cancer models.
- Anti-inflammatory Effects : These compounds have been shown to reduce inflammation markers in preclinical studies.
Case Studies
- Anticancer Activity : A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives revealed that certain modifications to the chemical structure significantly enhanced their cytotoxic effects against human cancer cell lines .
- Anti-inflammatory Properties : Another investigation highlighted the efficacy of a closely related pyrazolo compound in reducing inflammatory responses in animal models of arthritis .
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds within the same family:
| Compound Name | Biological Activity |
|---|---|
| Allopurinol | Used for treating gout and kidney stones |
| 7-Aryl aminopyrazolo[1,5-a]pyrimidine derivatives | Studied for antimalarial activity |
The unique substitution pattern of this compound contributes to its distinct biological activities compared to these compounds.
Future Directions and Research Opportunities
The ongoing research into the synthetic transformations involving this compound emphasizes the need for:
- Enhanced Synthesis Methods : Improving the efficiency and environmental impact of synthesis processes.
- Expanded Pharmacological Studies : Investigating additional biological targets and therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
